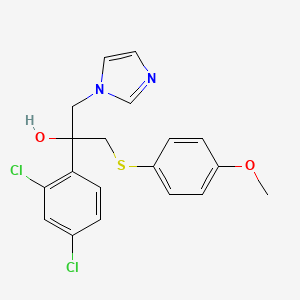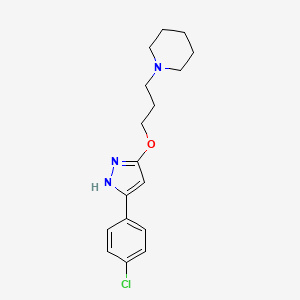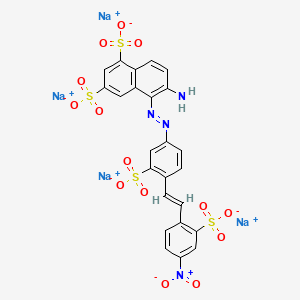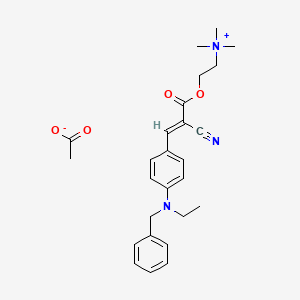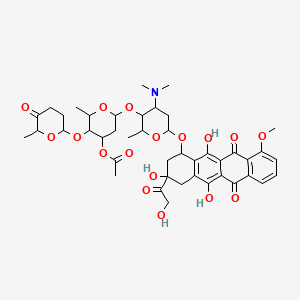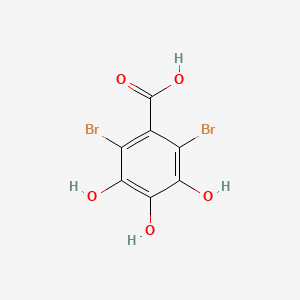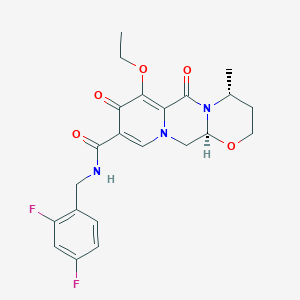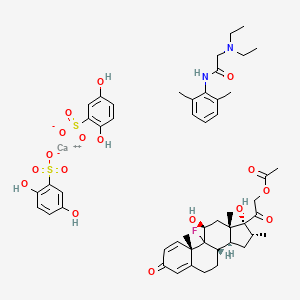
Doxiproct plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxiproct Plus is a rectal ointment used primarily for the treatment of internal and external hemorrhoids, anal pruritus, anal eczema, anitis, perianitis, cryptitis, papillitis, acute hemorrhoidal thrombosis, and anal fissures . The active ingredients in this compound include calcium dobesilate, lidocaine hydrochloride, and dexamethasone acetate . Calcium dobesilate acts on the capillary walls, lidocaine hydrochloride serves as a local anesthetic, and dexamethasone acetate is a corticosteroid with anti-inflammatory and antipruritic properties .
Preparation Methods
The preparation of Doxiproct Plus involves the synthesis of its active ingredients:
Calcium Dobesilate: This compound is synthesized through the sulfonation of hydroquinone followed by neutralization with calcium hydroxide.
Lidocaine Hydrochloride: Lidocaine is synthesized from 2,6-dimethylaniline through a series of reactions including acylation, reduction, and hydrolysis.
Dexamethasone Acetate: This corticosteroid is synthesized from prednisolone through acetylation.
Industrial production methods involve the large-scale synthesis of these compounds followed by their combination in specific proportions to form the ointment. The ointment is then packaged in tubes for distribution .
Chemical Reactions Analysis
Doxiproct Plus undergoes various chemical reactions:
Oxidation: Calcium dobesilate can undergo oxidation reactions, which may affect its efficacy.
Reduction: Lidocaine hydrochloride can be reduced to its base form, which is less effective as an anesthetic.
Substitution: Dexamethasone acetate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The major products formed from these reactions include oxidized calcium dobesilate, reduced lidocaine, and substituted dexamethasone derivatives .
Scientific Research Applications
Doxiproct Plus has several scientific research applications:
Mechanism of Action
The mechanism of action of Doxiproct Plus involves the combined effects of its active ingredients:
Calcium Dobesilate: It reduces microvascular permeability and improves capillary resistance, thereby reducing inflammation.
Lidocaine Hydrochloride: It stabilizes neuronal membranes by inhibiting sodium ion fluxes, providing local anesthesia.
Dexamethasone Acetate: It binds to glucocorticoid receptors, modulating gene expression to reduce inflammation and immune responses.
Comparison with Similar Compounds
Doxiproct Plus is unique due to its combination of active ingredients. Similar compounds include:
Proctosedyl: Contains hydrocortisone and cinchocaine, but lacks calcium dobesilate.
Anusol: Contains zinc oxide and bismuth subgallate, but does not have lidocaine or dexamethasone.
Preparation H: Contains phenylephrine and witch hazel, but does not include calcium dobesilate or dexamethasone.
This compound stands out due to its comprehensive approach to treating hemorrhoids and related conditions by combining a vasoprotective agent, a local anesthetic, and a corticosteroid .
Properties
CAS No. |
76404-12-1 |
|---|---|
Molecular Formula |
C50H63CaFN2O17S2 |
Molecular Weight |
1087.2 g/mol |
IUPAC Name |
calcium;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,5-dihydroxybenzenesulfonate;[2-[(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31FO6.C14H22N2O.2C6H6O5S.Ca/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2*7-4-1-2-5(8)6(3-4)12(9,10)11;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;7-9H,5-6,10H2,1-4H3,(H,15,17);2*1-3,7-8H,(H,9,10,11);/q;;;;+2/p-2/t13-,17+,18+,19+,21+,22+,23?,24+;;;;/m1..../s1 |
InChI Key |
XEJLOZIIJDYLQR-PNTPOIPESA-L |
Isomeric SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


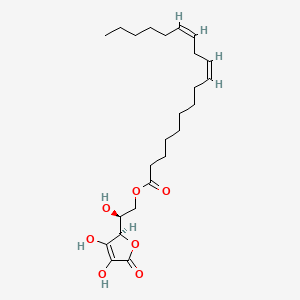
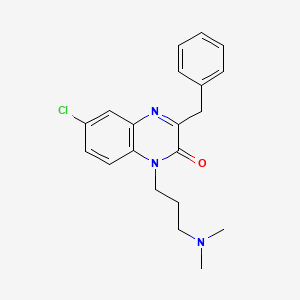
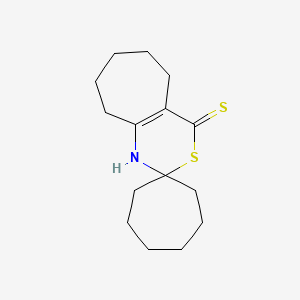
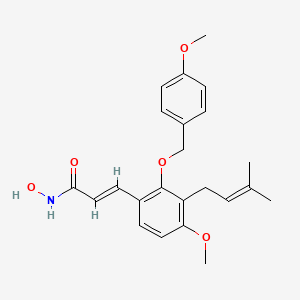
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
